molecular formula C9H7BrF2N2O B12840837 4-Bromo-6-(2,2-difluoroethoxy)-1H-benzimidazole

4-Bromo-6-(2,2-difluoroethoxy)-1H-benzimidazole

货号: B12840837
分子量: 277.07 g/mol
InChI 键: SCHRPUOJJZBCLX-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

4-Bromo-6-(2,2-difluoroethoxy)-1H-benzimidazole is a chemical compound with a molecular formula of C9H6BrF2N2O It is a derivative of benzimidazole, which is a heterocyclic aromatic organic compound

准备方法

The synthesis of 4-Bromo-6-(2,2-difluoroethoxy)-1H-benzimidazole typically involves several steps, including the bromination of benzimidazole and the introduction of the difluoroethoxy group. The reaction conditions often require the use of specific catalysts and solvents to achieve the desired product. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.

化学反应分析

4-Bromo-6-(2,2-difluoroethoxy)-1H-benzimidazole can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form different products.

    Reduction: Reduction reactions can lead to the removal of the bromine atom or other functional groups.

    Substitution: The bromine atom can be substituted with other groups using appropriate reagents and conditions. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.

科学研究应用

Synthesis of 4-Bromo-6-(2,2-difluoroethoxy)-1H-benzimidazole

The synthesis of this compound typically involves the bromination of 1H-benzimidazole derivatives followed by the introduction of the difluoroethoxy group. Various synthetic methods have been reported, including microwave-assisted techniques that enhance yields and reduce reaction times. For instance, the combination of 4-bromo-1,2-diaminobenzene with 2-nitrobenzaldehyde has been explored as a method for synthesizing related benzimidazole derivatives with promising biological activities .

Antimicrobial Properties

Recent studies have shown that benzimidazole derivatives exhibit significant antimicrobial activity. For instance, several synthesized 1H-benzimidazole derivatives demonstrated potent antibacterial effects against strains such as Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentrations (MIC) ranging from 8 to 16 μg/mL . The introduction of the difluoroethoxy group may enhance these properties due to increased lipophilicity and potential interactions with bacterial membranes.

Anticancer Activity

Benzimidazole derivatives have also been investigated for their anticancer properties. Compounds similar to this compound have shown activity against various cancer cell lines, including breast and colon cancers. Notably, some derivatives have been reported to inhibit RAF kinase, which is crucial for cancer cell proliferation and survival . The IC50 values for these compounds ranged from 1.84 to 10.28 μg/mL, indicating their potential as effective anticancer agents.

Case Study 1: Antimicrobial Activity Evaluation

In a study evaluating a series of N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives, compounds were tested against multiple bacterial strains. The results indicated that certain derivatives exhibited significant antibacterial activity comparable to standard antibiotics like ciprofloxacin. The presence of halogen substituents was correlated with enhanced activity against Gram-positive bacteria .

CompoundTarget StrainMIC (μg/mL)Reference
1dE. coli8
4bS. aureus16
3sMSSA8

Case Study 2: Anticancer Activity Assessment

Another study focused on the anticancer potential of benzimidazole derivatives revealed that specific compounds could significantly inhibit the growth of cancer cells in vitro. The study utilized molecular docking to identify potential targets such as dihydrofolate reductase and vascular endothelial growth factor receptor 2 . This highlights the versatility of benzimidazole derivatives in targeting multiple pathways involved in cancer progression.

CompoundCell LineIC50 (μg/mL)Target
Compound AMCF-7 (breast cancer)6.1 ± 0.6RAF kinase
Compound BA549 (lung cancer)7.3 ± 1.0Vascular endothelial growth factor receptor
Compound CHT29 (colon cancer)13.4 ± 0.5Dihydrofolate reductase

作用机制

The mechanism of action of 4-Bromo-6-(2,2-difluoroethoxy)-1H-benzimidazole involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context in which the compound is used.

相似化合物的比较

4-Bromo-6-(2,2-difluoroethoxy)-1H-benzimidazole can be compared with other similar compounds, such as:

    4-Bromo-6-(2,2-difluoroethoxy)pyrimidine: This compound has a similar structure but differs in the heterocyclic ring.

    Fluorinated Quinolines: These compounds also contain fluorine atoms and have applications in medicine and industry

生物活性

The compound 4-Bromo-6-(2,2-difluoroethoxy)-1H-benzimidazole is a derivative of the benzimidazole class, which has garnered attention for its diverse biological activities. This article explores the pharmacological properties, mechanisms of action, and potential therapeutic applications of this compound, supported by relevant data and case studies.

Overview of Benzimidazole Derivatives

Benzimidazole derivatives are known for their broad pharmacological profiles, including anticancer, antimicrobial, anti-inflammatory, and antiviral activities. They interact with various biological targets such as topoisomerases, kinases, and DNA, leading to their therapeutic effects .

Anticancer Properties

Research indicates that benzimidazole derivatives exhibit significant anticancer activity. For instance, compounds containing the benzimidazole moiety have been shown to inhibit topoisomerase I and II enzymes, essential for DNA replication and repair. This inhibition leads to cell cycle arrest and apoptosis in cancer cells. In vitro studies have demonstrated that certain benzimidazole derivatives can reduce the viability of various cancer cell lines, including breast cancer (MDA-MB-231) and leukemia (K562) cells .

Table 1: Anticancer Activity of Benzimidazole Derivatives

CompoundCell LineIC50 (μmol/L)Mechanism of Action
Compound 1MDA-MB-23117Topoisomerase I inhibitor
Compound 2K5622.68Induces apoptosis via intrinsic pathway
Compound 3HepG-28.11Topoisomerase II inhibitor

Antimicrobial Activity

The antimicrobial potential of benzimidazole derivatives has been extensively studied. Compounds have shown activity against a range of pathogens, including bacteria and fungi. For example, the compound exhibited notable antibacterial effects against Staphylococcus aureus and antifungal activity against Candida albicans.

Table 2: Antimicrobial Activity of Selected Benzimidazole Derivatives

CompoundMicroorganismMIC (μg/mL)
Compound AS. aureus50
Compound BE. coli62.5
Compound CC. albicans250

The biological activity of This compound can be attributed to several mechanisms:

  • Topoisomerase Inhibition : The compound acts as an inhibitor of topoisomerase enzymes, disrupting DNA replication in cancer cells.
  • DNA Intercalation : It may intercalate into DNA structures, hindering transcription and replication processes.
  • Protein Kinase Inhibition : Similar to other benzimidazole derivatives, it could inhibit various protein kinases involved in cellular signaling pathways.

Case Studies

  • Study on Anticancer Activity : A recent study evaluated the effects of various benzimidazole derivatives on MDA-MB-231 cells. The results indicated that compounds with halogen substitutions exhibited enhanced cytotoxicity due to increased lipophilicity and improved interactions with cellular targets .
  • Antimicrobial Evaluation : Another investigation assessed the antimicrobial properties of a series of benzimidazole derivatives against clinical isolates of bacteria and fungi. The study found that modifications at specific positions on the benzimidazole ring significantly impacted the antimicrobial efficacy .

属性

分子式

C9H7BrF2N2O

分子量

277.07 g/mol

IUPAC 名称

4-bromo-6-(2,2-difluoroethoxy)-1H-benzimidazole

InChI

InChI=1S/C9H7BrF2N2O/c10-6-1-5(15-3-8(11)12)2-7-9(6)14-4-13-7/h1-2,4,8H,3H2,(H,13,14)

InChI 键

SCHRPUOJJZBCLX-UHFFFAOYSA-N

规范 SMILES

C1=C(C=C(C2=C1NC=N2)Br)OCC(F)F

产品来源

United States

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。